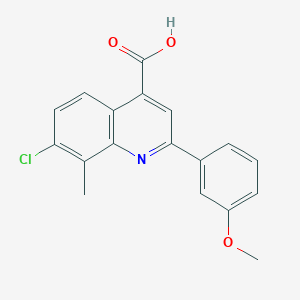

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Übersicht

Beschreibung

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 8-methylquinoline.

Formation of Intermediate: The initial step involves the chlorination of 8-methylquinoline to form 7-chloro-8-methylquinoline.

Coupling Reaction: The chlorinated intermediate is then coupled with 3-methoxyaniline under specific conditions to form the desired product.

Carboxylation: The final step involves the carboxylation of the coupled product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry approaches to minimize waste and energy consumption. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has shown promise in various medicinal applications:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations (e.g., MIC values of 32 µg/mL against E. coli) .

- Anticancer Properties : Research has suggested that quinoline derivatives can inhibit the proliferation of cancer cells. The presence of the methoxy group and the carboxylic acid may enhance its ability to interact with biological targets involved in cancer progression.

- Anti-inflammatory Effects : Some studies have indicated that this compound could reduce inflammation in preclinical models, potentially offering therapeutic benefits in treating inflammatory diseases.

Agricultural Applications

The compound is also relevant in agricultural chemistry:

- Herbicidal Activity : Similar compounds in the quinoline family are known for their herbicidal properties. The synthesis of 7-chloro-8-methylquinoline derivatives has been explored for their effectiveness in controlling barnyard grass in paddy fields . This application highlights the potential of this compound as a selective herbicide.

Case Studies

Several studies have documented the synthesis and application of this compound:

- Synthesis Methodology : A novel preparation method was developed that minimizes waste by using oxygen as an oxidant, thus enhancing environmental sustainability during production . This method yields high purity (over 98%) and efficiency (88.6% yield) while reducing hazardous waste generation.

- Biological Activity Evaluation : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, revealing its potential as an antibacterial agent against Gram-positive and Gram-negative bacteria .

Data Tables

| Application Area | Activity Type | Target Organism/Condition | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Medicinal Chemistry | Antibacterial | E. coli | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL | |

| Agricultural Chemistry | Herbicidal | Barnyard grass | Effective at low concentrations |

Wirkmechanismus

The mechanism of action of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride: A closely related compound used in proteomics research.

Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.

Tetrahydroquinoline Derivatives: Reduced forms of quinoline with potential therapeutic applications.

Uniqueness

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxyphenyl group, and carboxylic acid functionality makes it a versatile compound for various applications in scientific research and industry .

Biologische Aktivität

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C18H14ClNO3

- Molecular Weight : 327.77 g/mol

- Structural Characteristics : The compound features a chloro group, a methoxyphenyl moiety, and a carboxylic acid functional group that contribute to its biological activity.

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases, which are crucial in regulating various cellular processes. In vitro assays have demonstrated that derivatives of this compound can selectively inhibit Aurora A kinase, a target in cancer therapy. The presence of the carboxylic acid group is essential for its inhibitory activity, as esterification significantly reduces potency .

- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that this compound can induce cell cycle arrest at the G1 phase in cancer cell lines such as MCF-7. This effect is accompanied by increased apoptosis rates compared to controls .

Case Study 1: Inhibition of Aurora A Kinase

A study evaluated the effects of various quinoline derivatives on Aurora A kinase activity. The results indicated that this compound exhibited significant inhibition with an IC50 value indicating effective concentration levels for therapeutic applications.

| Compound | Aurora A Inhibition (%) |

|---|---|

| This compound | 48.22 ± 5.00 |

| Control (DMSO) | 6.53 ± 0.58 |

Case Study 2: Cell Cycle Analysis

In another investigation involving MCF-7 breast cancer cells treated with the compound, flow cytometry revealed that treatment led to a notable increase in G1 phase cells from 51.45% in control to 60.68% in treated cells, indicating effective cell cycle arrest.

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G1 | 51.45 | 60.68 |

| S | 22.27 | 17.47 |

| G2 | 21.34 | 18.29 |

Case Study 3: Apoptosis Induction

The compound also demonstrated pro-apoptotic effects, with treated cells showing higher late apoptosis rates compared to controls.

| Viability Type | Positive Control (%) | Compound (%) |

|---|---|---|

| Intact Cells | 98.48 | 97.83 |

| Early Apoptosis | 0.08 | 0.10 |

| Late Apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total Death | 1.52 | 2.16 |

Eigenschaften

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWQXISCPBZRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171286 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-82-5 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.